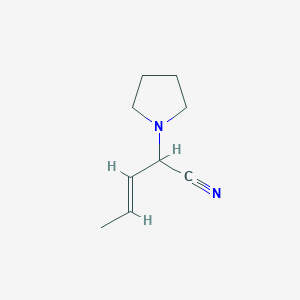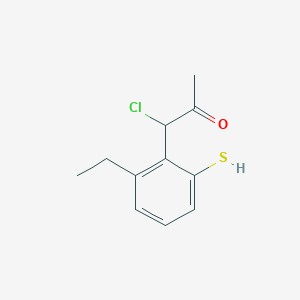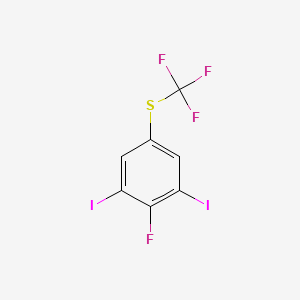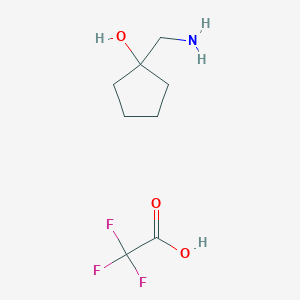![molecular formula C38H70O4Si2 B14037510 4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)
4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol is a complex organic compound characterized by multiple stereocenters and protective groups This compound is notable for its intricate structure, which includes tert-butyldimethylsilyl (TBS) protecting groups and multiple chiral centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol typically involves multiple steps, including the formation of the core structure and the introduction of protective groups. Key steps may include:
Formation of the core structure: This may involve cyclization reactions and stereoselective synthesis to ensure the correct configuration of chiral centers.
Introduction of protective groups: Tert-butyldimethylsilyl groups are often introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Final functionalization: The ethoxy and hydroxyl groups are introduced in the final steps, often through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove protective groups or to alter the oxidation state of functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be used to replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkoxides or amines
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully deprotected alcohol.
科学研究应用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its multiple chiral centers make it a valuable building block for stereoselective synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. The presence of multiple functional groups and chiral centers can lead to a variety of biological activities.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and advanced composites.
作用机制
The mechanism of action of 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of multiple chiral centers and functional groups allows for specific interactions with molecular targets.
相似化合物的比较
Similar Compounds
- 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol
- 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol
Uniqueness
The uniqueness of 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol lies in its specific configuration and the presence of tert-butyldimethylsilyl protecting groups. These features make it a valuable intermediate in the synthesis of complex organic molecules.
属性
分子式 |
C38H70O4Si2 |
|---|---|
分子量 |
647.1 g/mol |
IUPAC 名称 |
4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol |
InChI |
InChI=1S/C38H70O4Si2/c1-27-30(25-31(41-43(12,13)35(3,4)5)26-34(27)42-44(14,15)36(6,7)8)19-18-29-17-16-22-38(11)32(20-21-33(29)38)28(2)40-24-23-37(9,10)39/h18-19,28,31-34,39H,1,16-17,20-26H2,2-15H3/b29-18+,30-19?/t28-,31+,32+,33-,34-,38+/m0/s1 |
InChI 键 |
VIQGGYZFTMULIY-NVBSDKJZSA-N |
手性 SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O |
规范 SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


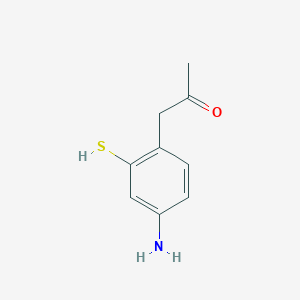
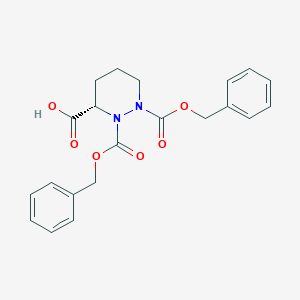
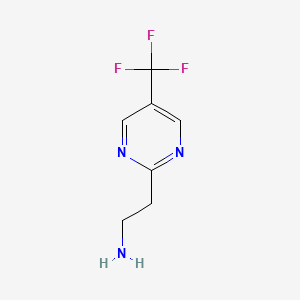
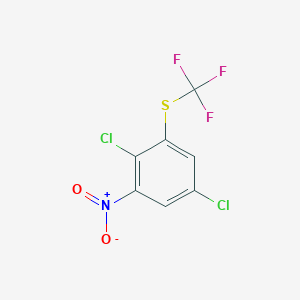
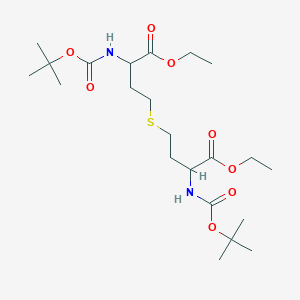
![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
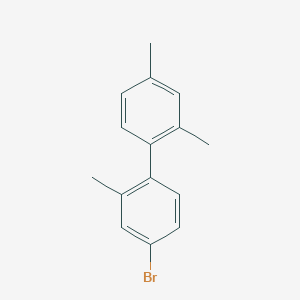
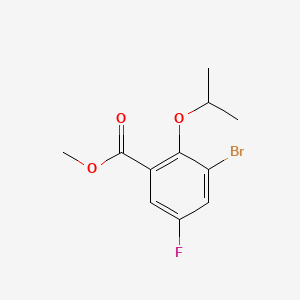
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)
